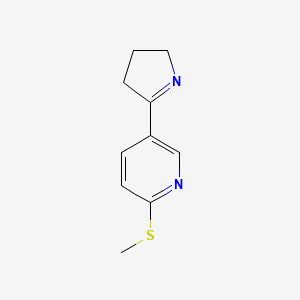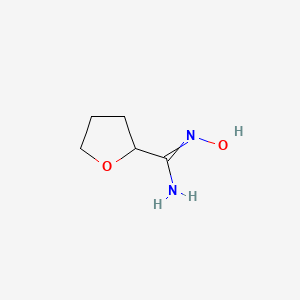
Ethyl 3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate is a chemical compound with the molecular formula C12H10ClFN2O2 It is known for its unique structure, which includes a cyano group and a substituted phenyl ring
Vorbereitungsmethoden
The synthesis of ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-chloro-2-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the phenyl ring substituents are replaced by other nucleophiles. Common reagents for these reactions include halides, amines, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound’s chemical properties make it useful in the production of specialty chemicals and materials. It is also used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate can be compared with other similar compounds, such as:
Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate: This compound lacks the fluorine substituent, which may affect its chemical reactivity and biological activity.
Ethyl 3-[(4-fluorophenyl)amino]-2-cyanoprop-2-enoate: This compound lacks the chlorine substituent, which may also influence its properties.
Ethyl 3-[(4-chloro-2-methylphenyl)amino]-2-cyanoprop-2-enoate: The presence of a methyl group instead of a fluorine atom may result in different chemical and biological behaviors.
The uniqueness of ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate lies in its specific combination of substituents, which can lead to distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H10ClFN2O2 |
|---|---|
Molekulargewicht |
268.67 g/mol |
IUPAC-Name |
ethyl 3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)8(6-15)7-16-11-4-3-9(13)5-10(11)14/h3-5,7,16H,2H2,1H3 |
InChI-Schlüssel |
ZSEBDGHEJRCHGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile](/img/structure/B11820407.png)



![2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B11820452.png)

![[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate](/img/structure/B11820462.png)
![disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron](/img/structure/B11820469.png)

![N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11820491.png)
![N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate](/img/structure/B11820495.png)


